N-(4-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(4-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. In this case, the azide derivative of 4-acetylphenyl and the alkyne derivative of 3-methylphenyl are reacted under copper(I) catalysis to form the triazole ring.
Amidation: The resulting triazole intermediate is then subjected to amidation with an appropriate amine, such as 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like ketones or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium iodide, potassium carbonate, dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
N-(4-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- N-(4-acetylphenyl)-3-methoxybenzenesulfonamide
- N-(4-acetylphenyl)-2-(6-chloro-4-oxo-3(4H)-quinazolinyl)acetamide
Uniqueness
N-(4-acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole core, which imparts distinct chemical and biological properties. The presence of both acetyl and amino groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
951893-72-4 |
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Molecular Formula |
C18H17N5O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-5-amino-1-(3-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-11-4-3-5-15(10-11)23-17(19)16(21-22-23)18(25)20-14-8-6-13(7-9-14)12(2)24/h3-10H,19H2,1-2H3,(H,20,25) |
InChI Key |
OKPQABHHDBAZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)C)N |
Origin of Product |
United States |
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